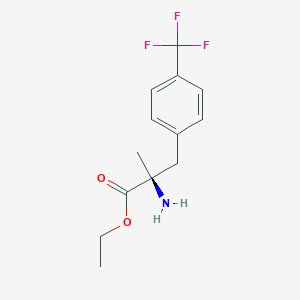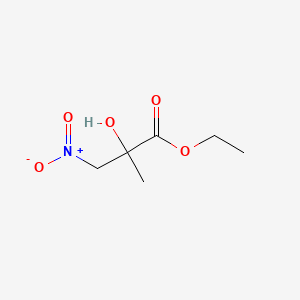![molecular formula C12H12BrNO2 B12635611 Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl-](/img/structure/B12635611.png)
Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl- is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro[3.3]heptane core, which is a bicyclic system where two rings share a single atom. The presence of a bromophenyl group and an oxa-azaspiro moiety adds to its chemical diversity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl- typically involves multi-step organic reactions. One common method includes the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the bromophenyl group, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl- involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The bromophenyl group may also participate in halogen bonding, enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- Methanone, (4-bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl-)
- 2-oxa-7-azaspiro[3.5]nonane
Uniqueness
Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl- is unique due to its specific spirocyclic structure and the presence of both bromophenyl and oxa-azaspiro moieties. This combination of features provides distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H12BrNO2 |
|---|---|
Peso molecular |
282.13 g/mol |
Nombre IUPAC |
(4-bromophenyl)-(1-oxa-6-azaspiro[3.3]heptan-6-yl)methanone |
InChI |
InChI=1S/C12H12BrNO2/c13-10-3-1-9(2-4-10)11(15)14-7-12(8-14)5-6-16-12/h1-4H,5-8H2 |
Clave InChI |
FMKLQQXGVAXQIM-UHFFFAOYSA-N |
SMILES canónico |
C1COC12CN(C2)C(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Bromophenyl)sulfonyl]pyridine](/img/structure/B12635534.png)
![3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12635535.png)
![4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidine-1,4-diol](/img/structure/B12635542.png)
![Methyl 8-chloro-4-(2-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12635557.png)
![Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate](/img/structure/B12635570.png)



![7-Oxa-12-thiaspiro[5.6]dodecan-3-one](/img/structure/B12635587.png)


![5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidine-7-thiol](/img/structure/B12635619.png)
![Methyl 4-[(methoxymethyl)sulfanyl]benzoate](/img/structure/B12635624.png)
![N-(4-bromophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B12635635.png)
